molecular formula C14H23ClN2 B591680 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS No. 1062580-52-2

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B591680
CAS No.: 1062580-52-2
M. Wt: 254.80 g/mol
InChI Key: FVRZQLQXDPJADE-OJMBIDBESA-N
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Description

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its unique stereochemistry, with the (3R,4R) configuration indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves several steps. One common method includes the preparation of the key intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt. This intermediate is synthesized using commercially viable reagents and relatively greener solvents to minimize environmental impact . The process involves a folding condensation reaction, which is advantageous due to its high yield and the use of inexpensive starting materials .

Industrial Production Methods: Industrial production of this compound focuses on scalability and cost-effectiveness. The preparation method described in patent CN105237463A highlights the use of a novel process that avoids extremely dangerous chemicals like lithium aluminum hydride, making it safer and more suitable for large-scale production . The method also emphasizes the use of cheap and easily obtainable starting materials, which further reduces production costs.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products and intermediates .

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may interact with receptors or enzymes to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride include other piperidine derivatives such as (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride and various pyrrolidine analogs . These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific (3R,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall efficacy in various applications.

Properties

CAS No.

1062580-52-2

Molecular Formula

C14H23ClN2

Molecular Weight

254.80 g/mol

IUPAC Name

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H/t12-,14+;/m1./s1

InChI Key

FVRZQLQXDPJADE-OJMBIDBESA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl

SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 23.4 kg of (1-benzyl-4-methylpiperidin-3-yl)-methylamine in 10 liters of toluene and 120 liters of ethanol at 3° C. was added 25 liters of 32% HCl in water, keeping the reaction temperature below 10° C. 100 liters of solvent was distilled off under partial vacuum, and 215 liters of ethyl acetate was added at 30° C. 210 liters of solvent was distilled off under partial vacuum, and a second 215 liters of ethyl acetate was added and another 210 liters of solvent was distilled off under partial vacuum. 111 liters of acetone was added at 35 C.°, the suspension was cooled to 0° C., and then the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride, was filtered off and washed with 55 liters of acetone. The wet-cake was reslurried 3 times in ethanol (10 volume equivalents at reflux) to upgrade the diasteromeric ratio of cis:trans from 91:9 to greater than 97:3. Total recovery was 19.4 kg, 62% yield. 1H NMR (CD3OD, 400 MHz): 7.55 (m, 5H), 4.88 (s, 3H), 4.52 (d, J=12.8 Hz, 1H), 4.45 (d, J=12.8 Hz, 1H), 3.76 (m, 1H), 3.67 (m, 1H), 3.40-3.00 (m, 3H), 2.78 (3, 3H), 2.55 (m, 1H), 2.14 (m, 1H), 1.90 (m, 1H), 1.16 (d, J=7.2 Hz, 3H)
Quantity
23.4 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(1-benzyl-4-methylpiperidin-3-yl)-methylamine bishydrochloride
Yield
62%

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